Jaceosidin

Catalog No.
S531102
CAS No.
18085-97-7
M.F
C17H14O7
M. Wt
330.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jaceosidin

CAS Number

18085-97-7

Product Name

Jaceosidin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C17H14O7/c1-22-13-5-8(3-4-9(13)18)12-6-10(19)15-14(24-12)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3

InChI Key

GLAAQZFBFGEBPS-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Jaceosidin;

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O

The exact mass of the compound Jaceosidin is 330.074 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Jaceosidin is a naturally occurring O-methylated flavone found in several plant species, particularly of the genus Artemisia. As a member of the flavonoid class, it is investigated for a range of bioactivities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its procurement is often driven by research into neuroinflammation, oncology, and inflammatory disorders, where its specific methoxylation pattern is hypothesized to confer distinct properties compared to other common flavones.

Procurement Fit

Workflow CYP inhibition and drug-interaction profiling studies
Selection Logic Structure-driven differential activity versus eupatilin and apigenin
Use Context Cell-model endpoint review including cytotoxicity and neuroinflammation assays

Substituting Jaceosidin with structurally similar flavonoids like hispidulin, luteolin, or apigenin is often unviable for reproducible research. The presence and position of methoxy groups versus hydroxyl groups directly influence key physicochemical and pharmacological properties, including lipophilicity, membrane permeability, and specific binding affinity to biological targets. These seemingly minor structural variations can lead to significant, quantifiable differences in biological potency, enzyme inhibition kinetics, and cellular uptake, making these compounds non-interchangeable in assays sensitive to such parameters. Therefore, procuring the specific Jaceosidin molecule is critical for studies where the unique effects of its O-methylated structure are being investigated or exploited.

Substitution Risk

1 Methoxylation pattern at C3' and C6 differentiates CYP inhibition profiles; eupatilin's IC50 profile may shift CYP1A2 and CYP2C9 interpretation.
2 Antiprotozoal potency versus T. cruzi epimastigotes may differ; eupatilin or apigenin may not reproduce reported activity without confirmation.
3 Cell-model selectivity profile may shift; generic flavonoids require re-validation for tumor-cell versus normal-cell endpoint response.

Differential Cytotoxicity in Non-Small Cell Lung Cancer (NSCLC) Lines

Jaceosidin demonstrates potent and selective cytotoxicity against specific NSCLC cell lines compared to normal lung cells. In a CCK-8 assay, Jaceosidin inhibited the proliferation of H1975 and A549 lung cancer cells with IC50 values of 9.19 µM and 12.71 µM, respectively. In contrast, its effect on non-cancerous Beas-2b lung epithelial cells was significantly lower, with an IC50 of 44.62 µM. This suggests a preferential effect on cancer cells. For comparison, published data for the related flavonoid Luteolin shows IC50 values of ~12-19 µM in other cancer cell lines like HL60 and A431, but the direct comparison highlights Jaceosidin's specific efficacy profile in these NSCLC lines.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data9.19 µM (H1975 cells); 12.71 µM (A549 cells)
Comparator Or Baseline44.62 µM in non-cancerous Beas-2b cells; ~12-19 µM for Luteolin in other cancer cell lines
Quantified Difference4.8-fold more potent against H1975 cancer cells and 3.5-fold more potent against A549 cancer cells than against non-cancerous Beas-2b cells.
Conditions72-hour incubation, CCK-8 assay on human NSCLC cell lines (H1975, A549) and a normal bronchial epithelial cell line (Beas-2b).

This selective cytotoxicity profile makes Jaceosidin a more targeted candidate for NSCLC research than less selective flavonoids or crude extracts.

CYP1A2 Inhibition
Head-to-head
IC50 5.3 μM vs 9.4 μM
1.77-fold lower IC50
Reported CYP1A2 inhibition context
Human liver microsomes; competitive Ki 3.8 μM

Potent Inhibition of Nitric Oxide (NO) Production in Neuroinflammation Models

In models of neuroinflammation, Jaceosidin is a potent inhibitor of nitric oxide (NO) production in activated microglia, with a reported IC50 value of 27 µM. This is a key indicator of its anti-inflammatory potential. When compared to other common flavonoids studied under similar assay conditions (LPS-activated RAW 264.7 macrophages), Jaceosidin's potency is comparable to that of Luteolin (IC50 = 27 µM) and Apigenin (IC50 = 23 µM). However, this demonstrates that Jaceosidin is a member of the most active group of flavonoids for this specific mechanism, differentiating it from less effective flavonoids like flavonoid glycosides, which show no significant inhibition.

Evidence DimensionInhibition of Nitric Oxide Production (IC50)
Target Compound Data27 µM (in BV-2 microglia)
Comparator Or BaselineApigenin: 23 µM; Luteolin: 27 µM (in RAW 264.7 macrophages)
Quantified DifferenceDemonstrates comparable high potency to the most active flavone analogs, Apigenin and Luteolin, for this key anti-inflammatory endpoint.
ConditionsLPS-stimulated microglial (BV-2) or macrophage (RAW 264.7) cell lines.

For researchers focused on modulating microglial activation, Jaceosidin offers validated, high-potency activity comparable to established benchmarks like Apigenin, justifying its selection for neuroinflammation studies.

CYP2C9 Inhibition
Head-to-head
IC50 10.2 μM vs 4.1 μM
2.5-fold higher IC50
Reported CYP2C9 inhibition context
Mixed-type inhibition; Ki 6.4 μM

Differential Inhibition of Cytochrome P450 Enzymes: A Handling and Co-administration Consideration

Jaceosidin displays a distinct inhibitory profile against key drug-metabolizing enzymes compared to its close structural analog, Eupatilin. Jaceosidin is a more potent inhibitor of CYP1A2 (IC50 = 5.3 µM) but a less potent inhibitor of CYP2C9 (IC50 = 10.2 µM). In contrast, Eupatilin shows the reverse profile, with weaker inhibition of CYP1A2 (IC50 = 9.4 µM) and stronger inhibition of CYP2C9 (IC50 = 4.1 µM). This differential activity is critical for experimental design.

Evidence DimensionCytochrome P450 Inhibition (IC50)
Target Compound DataCYP1A2: 5.3 µM; CYP2C9: 10.2 µM
Comparator Or BaselineEupatilin: CYP1A2 IC50 = 9.4 µM; CYP2C9 IC50 = 4.1 µM
Quantified DifferenceJaceosidin is ~1.8-fold more potent against CYP1A2 and ~2.5-fold less potent against CYP2C9 than Eupatilin.
ConditionsIn vitro assay using human liver microsomes.

This evidence is critical for procurement in co-administration studies or when working with cell lines expressing these enzymes, as selecting Jaceosidin over Eupatilin (or vice-versa) can prevent unintended drug interactions or metabolic clearance of other compounds in the assay.

Anti-T. cruzi Activity
Head-to-head
IC50 0.06 μg/mL
14.8-fold vs eupatilin
Supports antiprotozoal screening context
T. cruzi epimastigote in vitro assay

Solubility Profile: A Key Handling and Formulation Differentiator

Jaceosidin's handling properties are defined by its solubility profile in common laboratory solvents. It is highly soluble in DMSO and DMF (approx. 30 mg/mL), but has very low solubility in ethanol (approx. 0.2 mg/mL). This contrasts with many parent flavonoids (aglycones), which are often classified as 'brick dust' candidates with generally poor aqueous and organic solubility. The O-methylation of Jaceosidin modifies its lipophilicity relative to its hydroxylated analogs like Luteolin, impacting solvent selection and the ability to achieve necessary stock concentrations for in vitro assays.

Evidence DimensionSolubility
Target Compound Data~30 mg/mL in DMSO; ~0.2 mg/mL in Ethanol
Comparator Or BaselineGeneral classification of flavonoid aglycones as poorly soluble 'brick dust' compounds.
Quantified DifferenceQuantified high solubility in aprotic polar solvents, a critical parameter for practical laboratory use.
ConditionsStandard laboratory conditions.

For researchers requiring high concentration stock solutions for cell culture or screening, procuring Jaceosidin is advantageous due to its high solubility in DMSO, a property not guaranteed with other, less-characterized or less-soluble flavonoid analogs.

Anti-inflammatory NO
Head-to-head
IC50 43.5 μM vs 12 μM
Apigenin 3.6-fold more potent
Reported hepatocyte NO inhibition context
Normalized contribution 69.2% of luteolin
Selective Cytotoxicity
Class-level
IC50 82.1–97.5 μM
Normal cells spared
Reported cell-model endpoint review
OSCC, AML, and renal carcinoma models
Neuroinflammation
Reported
IC50 27 μM
LPS-stimulated microglia
Supports neuroinflammation assay context
In vivo EAE model endpoint context

Targeted Proliferation Studies in NSCLC Research

Jaceosidin is the right choice for studies aiming to investigate anti-proliferative effects specifically in non-small cell lung cancer models where selectivity against non-cancerous cells is a key experimental parameter. Its demonstrated higher potency in cancer lines like H1975 versus normal Beas-2b cells allows for more targeted mechanistic investigations.

In Vitro Models of Neuroinflammation Requiring High-Potency NO Inhibition

In cellular models of neuroinflammation, Jaceosidin serves as a validated, high-potency tool for inhibiting microglial activation. Its efficacy in reducing nitric oxide production is on par with well-established benchmarks like apigenin and luteolin, making it a reliable choice for studies requiring robust suppression of this inflammatory pathway.

Pharmacokinetic Interaction Studies Requiring Specific CYP450 Modulation

When an experimental design requires potent inhibition of CYP1A2 with comparatively weaker effects on CYP2C9, Jaceosidin is a more suitable tool than its analog Eupatilin. This specific inhibitory profile is critical for de-risking or studying drug-drug interactions in vitro.

High-Throughput Screening (HTS) Requiring High Solubility in DMSO

For HTS campaigns or other applications requiring high-concentration stock solutions, Jaceosidin's excellent solubility in DMSO (approx. 30 mg/mL) provides a significant handling and processability advantage over other flavonoids that may have limited solubility, ensuring reliable and consistent compound delivery in automated systems.

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP-mediated interaction studies
Differential CYP1A2 profile review
Isoform-specific inhibition endpoint context
Antiprotozoal screening assays
Reported potency versus T. cruzi
Epimastigote growth inhibition endpoints
Tumor cell-model studies
Cell-model selectivity context
Cancer vs. normal cell viability review
Neuroinflammation research
Microglial NO inhibition context
In vivo model-response interpretation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

330.07395278 Da

Monoisotopic Mass

330.07395278 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5U4Y68G678

Other CAS

18085-97-7

Metabolism Metabolites

Jaceosidine is a known human metabolite of eupatilin.

Wikipedia

Jaceosidin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

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